![molecular formula C54H40NO3P3 B15223918 3,6-Bis(diphenylphosphoryl)-9-[4-(diphenylphosphoryl)phenyl]carbazole](/img/structure/B15223918.png)
3,6-Bis(diphenylphosphoryl)-9-[4-(diphenylphosphoryl)phenyl]carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Bis(diphenylphosphoryl)-9-[4-(diphenylphosphoryl)phenyl]carbazole is a complex organic compound that belongs to the class of carbazole derivatives. This compound is characterized by the presence of multiple diphenylphosphoryl groups attached to a carbazole core. Carbazole derivatives are known for their diverse applications in organic electronics, photonics, and as intermediates in the synthesis of various organic compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(diphenylphosphoryl)-9-[4-(diphenylphosphoryl)phenyl]carbazole typically involves the reaction of carbazole with diphenylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反应分析
Types of Reactions
3,6-Bis(diphenylphosphoryl)-9-[4-(diphenylphosphoryl)phenyl]carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the diphenylphosphoryl groups to diphenylphosphine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of diphenylphosphine oxide derivatives.
Reduction: Formation of diphenylphosphine derivatives.
Substitution: Formation of brominated or nitrated carbazole derivatives.
科学研究应用
3,6-Bis(diphenylphosphoryl)-9-[4-(diphenylphosphoryl)phenyl]carbazole has several scientific research applications:
Organic Electronics: Used as a material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electron-transporting properties.
Photonics: Employed in the development of photonic devices such as lasers and optical sensors.
Medicinal Chemistry: Investigated for its potential use in drug delivery systems and as a pharmacophore in the design of new therapeutic agents.
Material Science: Utilized in the synthesis of advanced materials with unique electronic and optical properties.
作用机制
The mechanism of action of 3,6-Bis(diphenylphosphoryl)-9-[4-(diphenylphosphoryl)phenyl]carbazole involves its interaction with molecular targets through its diphenylphosphoryl groups. These groups can participate in various chemical interactions, including hydrogen bonding, π-π stacking, and coordination with metal ions. The carbazole core provides a rigid and planar structure that enhances the compound’s ability to interact with other molecules and materials, making it suitable for applications in organic electronics and photonics.
相似化合物的比较
Similar Compounds
4,4-Bis(diphenylphosphoryl)butan-2-one: Another compound with diphenylphosphoryl groups, used in extraction processes and as a ligand in coordination chemistry.
3,6-Bis(4-hydroxyphenyl)piperazine-2,5-dione: A biodegradable diol used as an alternative to bisphenol-A in the production of polymers.
Uniqueness
3,6-Bis(diphenylphosphoryl)-9-[4-(diphenylphosphoryl)phenyl]carbazole is unique due to its multiple diphenylphosphoryl groups attached to a carbazole core, which imparts distinct electronic and optical properties. This makes it particularly valuable in the fields of organic electronics and photonics, where such properties are essential for the development of high-performance devices.
属性
分子式 |
C54H40NO3P3 |
|---|---|
分子量 |
843.8 g/mol |
IUPAC 名称 |
3,6-bis(diphenylphosphoryl)-9-(4-diphenylphosphorylphenyl)carbazole |
InChI |
InChI=1S/C54H40NO3P3/c56-59(42-19-7-1-8-20-42,43-21-9-2-10-22-43)48-33-31-41(32-34-48)55-53-37-35-49(60(57,44-23-11-3-12-24-44)45-25-13-4-14-26-45)39-51(53)52-40-50(36-38-54(52)55)61(58,46-27-15-5-16-28-46)47-29-17-6-18-30-47/h1-40H |
InChI 键 |
NRBYGOCVDFFUPP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=C(C=C3)N4C5=C(C=C(C=C5)P(=O)(C6=CC=CC=C6)C7=CC=CC=C7)C8=C4C=CC(=C8)P(=O)(C9=CC=CC=C9)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


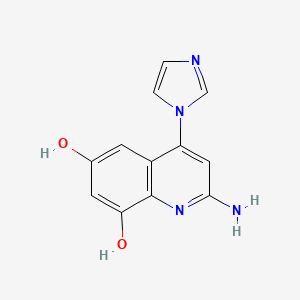

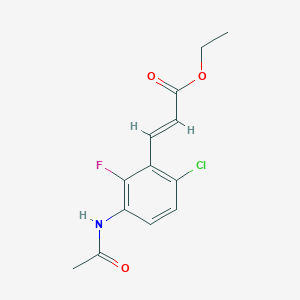

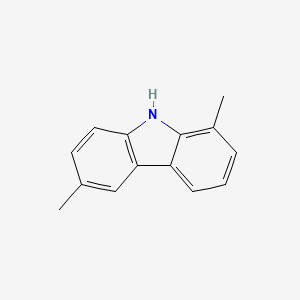
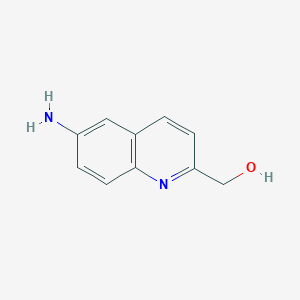
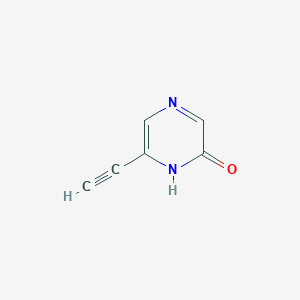
![1,3,4-Thiadiazol-2-amine, 5-[4-(1-methylethoxy)phenyl]-](/img/structure/B15223881.png)
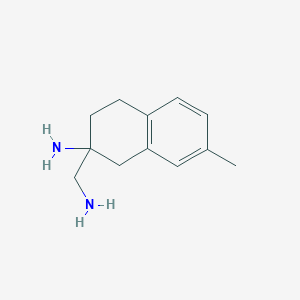
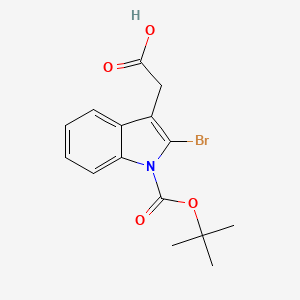
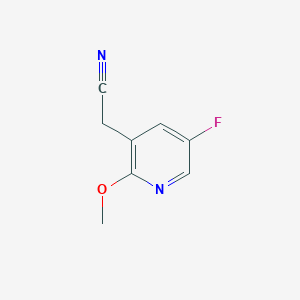
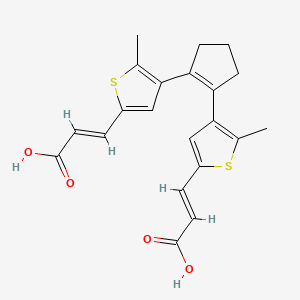
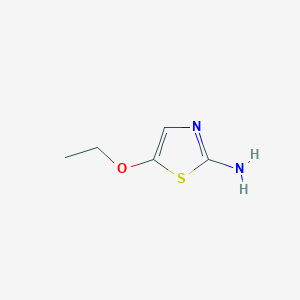
![5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6-diyl bis(4-methylbenzenesulfonate)](/img/structure/B15223909.png)
